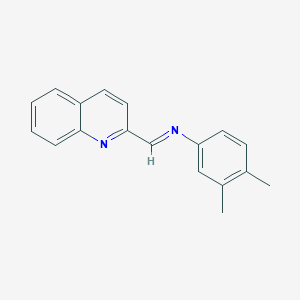
3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline is a complex organic compound that features a quinoline moiety attached to an aniline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline typically involves the condensation of 3,4-dimethylaniline with quinoline-2-carbaldehyde. This reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro groups
Major Products Formed
Oxidation: Quinoline derivatives with various oxidation states
Reduction: Hydrogenated quinoline compounds
Substitution: Halogenated or nitrated derivatives of the original compound
科学的研究の応用
3,4-ジメチル-N-(キノリン-2-イルメチレン)アニリンは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌活性や抗がん活性など、潜在的な生物活性について調査されています。
医学: 独自の構造的特徴から、医薬品開発の潜在的なリード化合物として研究されています。
作用機序
3,4-ジメチル-N-(キノリン-2-イルメチレン)アニリンの具体的な作用機序は十分に文書化されていません。 同様の構造を持つ化合物は、多くの場合、特定の受容体や酵素への結合を介して生物学的標的に作用し、生物学的経路の調節につながります。正確な分子標的と関与する経路を解明するためには、さらなる研究が必要です。
6. 類似の化合物との比較
類似の化合物
2-メチルキノリン: キノリン部分を共有しますが、アニリン誘導体は含まれていません。
3,4-ジメチルアニリン: キノリンへの結合なしに、アニリン構造を含んでいます。
キノリン-2-カルバルデヒド: 3,4-ジメチル-N-(キノリン-2-イルメチレン)アニリンの合成における前駆体です。
独自性
3,4-ジメチル-N-(キノリン-2-イルメチレン)アニリンは、キノリンとアニリンの両方の部分を組み合わせているため、独自の化学的および生物学的特性を持っています。 この二重の機能により、研究と産業のさまざまな用途において汎用性の高い化合物となっています .
類似化合物との比較
Similar Compounds
2-Methylquinoline: Shares the quinoline moiety but lacks the aniline derivative.
3,4-Dimethylaniline: Contains the aniline structure but without the quinoline attachment.
Quinoline-2-carbaldehyde: A precursor in the synthesis of 3,4-Dimethyl-N-(quinolin-2-ylmethylene)aniline.
Uniqueness
This compound is unique due to the combination of the quinoline and aniline moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
88346-85-4 |
|---|---|
分子式 |
C18H16N2 |
分子量 |
260.3 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-1-quinolin-2-ylmethanimine |
InChI |
InChI=1S/C18H16N2/c1-13-7-9-16(11-14(13)2)19-12-17-10-8-15-5-3-4-6-18(15)20-17/h3-12H,1-2H3 |
InChIキー |
YGBURENYSBRNFP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N=CC2=NC3=CC=CC=C3C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



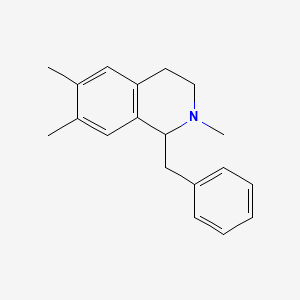
![2-Bromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11853173.png)


![(3aR,4R,5R,6aS)-5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B11853182.png)
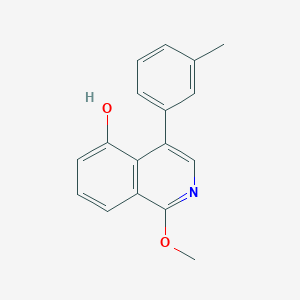
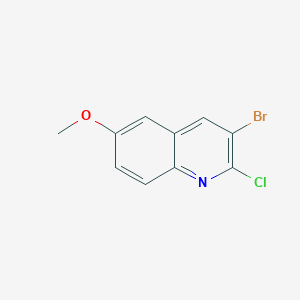


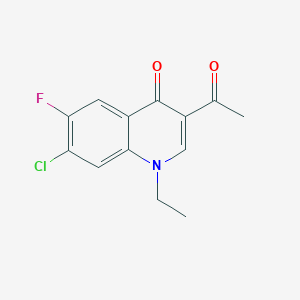

![6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11853211.png)
![4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11853217.png)
